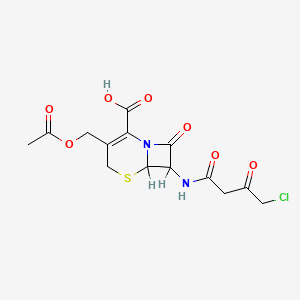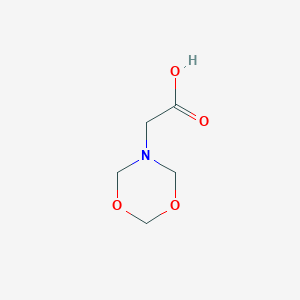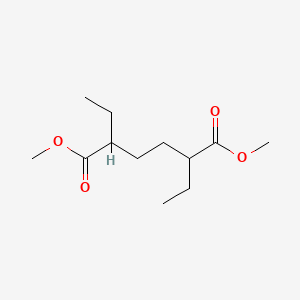
Hexanedioic acid, 2,5-diethyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Hexanedioic acid, 2,5-diethyl-, dimethyl ester can be synthesized through the esterification of 2,5-diethylhexanedioic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions include heating the mixture under reflux to drive the reaction to completion and remove the water formed during the reaction.
Industrial production methods for this compound may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Hexanedioic acid, 2,5-diethyl-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding diacid, 2,5-diethylhexanedioic acid, and methanol. This reaction typically requires acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include acids, bases, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hexanedioic acid, 2,5-diethyl-, dimethyl ester has several scientific research applications:
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions involving esters.
Medicine: It may be used in the development of pharmaceutical compounds and drug delivery systems.
Mécanisme D'action
The mechanism of action of hexanedioic acid, 2,5-diethyl-, dimethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding diacid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or industrial processes .
Comparaison Avec Des Composés Similaires
Hexanedioic acid, 2,5-diethyl-, dimethyl ester can be compared with other similar compounds, such as:
Adipic acid: A dicarboxylic acid with the formula (CH2)4(COOH)2, used primarily in the production of nylon.
Dimethyl adipate: An ester of adipic acid, used as a plasticizer and solvent.
Diethyl adipate: Another ester of adipic acid, used in similar applications as dimethyl adipate.
The uniqueness of this compound lies in its specific structure, which includes two ethyl groups attached to the hexanedioic acid backbone. This structural modification can influence its physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C12H22O4 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
dimethyl 2,5-diethylhexanedioate |
InChI |
InChI=1S/C12H22O4/c1-5-9(11(13)15-3)7-8-10(6-2)12(14)16-4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
MHQZDNUNANBSDM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC(CC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


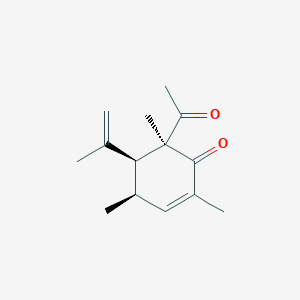
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)


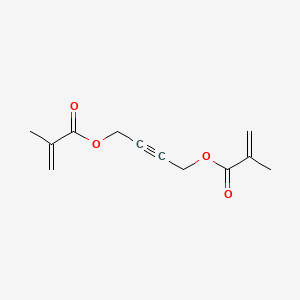

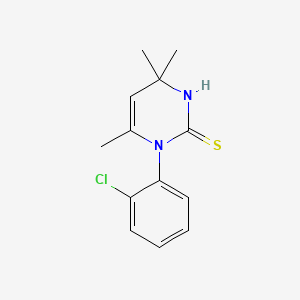
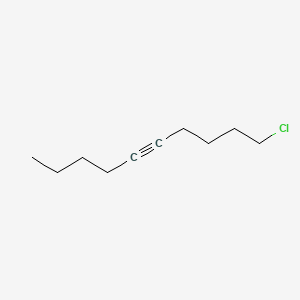
![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)
![N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13798737.png)

